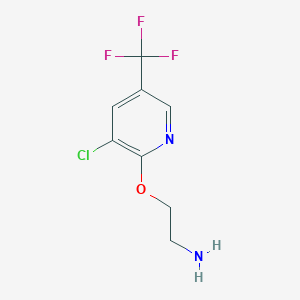
2-(2-Aminoéthoxy)-3-chloro-5-(trifluorométhyl)pyridine
Vue d'ensemble
Description
2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C8H8ClF3N2O and its molecular weight is 240.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J'ai effectué une recherche sur les applications de recherche scientifique du 2-(2-Aminoéthoxy)-3-chloro-5-(trifluorométhyl)pyridine, mais malheureusement, il n'y a pas d'informations facilement disponibles détaillant les applications uniques de ce composé dans la recherche scientifique. Les sources trouvées fournissent principalement des propriétés chimiques et des informations d'achat .
Activité Biologique
The compound 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields, including pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by the presence of a trifluoromethyl group, enhances its lipophilicity and biological activity. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Basic Information
- Molecular Formula: C₆H₄ClF₃N₂
- Molecular Weight: 196.56 g/mol
- CAS Number: 79456-26-1
- Melting Point: 88-97.5 °C
Structural Characteristics
The trifluoromethyl group contributes to increased lipophilicity, making the compound an attractive candidate for drug development, particularly in targeting specific biological pathways and enhancing the efficacy of agrochemicals .
-
Pharmaceutical Applications:
- The compound is utilized as an intermediate in synthesizing drugs aimed at treating neurological disorders. Its ability to penetrate biological membranes due to its lipophilic nature allows it to interact effectively with various biological targets .
- Research indicates that derivatives of this compound can inhibit the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
-
Agricultural Applications:
- It is incorporated into formulations for pesticides and herbicides, enhancing their effectiveness against pests and improving crop yield .
- Studies have shown that compounds with similar structures exhibit significant herbicidal activity, suggesting potential applications in sustainable agriculture .
Case Study 1: Pharmacological Screening
A study conducted on the pharmacological properties of pyridine derivatives highlighted that 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine exhibited significant inhibition of bacterial virulence factors at concentrations lower than those required for cytotoxicity. This suggests a promising therapeutic index for potential drug development against bacterial infections .
Case Study 2: Agrochemical Efficacy
Research evaluating the efficacy of this compound as a herbicide demonstrated that it effectively inhibited the growth of several weed species at low concentrations. The study concluded that the incorporation of trifluoromethyl groups enhances herbicidal activity compared to non-fluorinated analogs .
Toxicological Profile
The toxicological data on 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine indicate that it may pose risks to aquatic organisms and could have long-term adverse effects on the environment. However, specific mutagenic or reproductive effects have not been fully characterized .
Summary of Toxicity Data
| Toxicity Parameter | Observation |
|---|---|
| Aquatic Toxicity | Harmful to aquatic organisms |
| Mutagenicity | No information available |
| Reproductive Effects | No information available |
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2O/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVLXYCSSWVNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















